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Compound of Interest

Compound Name: Bilaid C

Cat. No.: B10820117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bilaid C is a tetrapeptide with an unusual alternating LDLD chirality, originally isolated from the

Australian estuarine fungus Penicillium sp. MST-MF667.[1] It serves as a valuable tool

compound in pharmacological research, particularly in the study of opioid receptors. Bilaid C is

a weak agonist of the µ-opioid receptor (MOPr), and its unique structure has been the

foundation for the development of more potent and selective analgesics.[1][2] This document

provides detailed application notes and experimental protocols for the use of Bilaid C as a tool

compound in studying MOPr signaling and for its use as a scaffold in drug discovery.

Physicochemical Properties
Property Value

Molecular Formula C28H38N4O5

Molecular Weight 510.6 g/mol

CAS Number 2393865-97-7

Solubility Soluble in methanol or DMSO

Long-Term Storage -20°C

Source:[1]
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Biological Activity and Data
Bilaid C and its analogs have been characterized for their binding affinity to the human µ-

opioid receptor (hMOPr). The following table summarizes key quantitative data.

Compound Modification
hMOPr Affinity
(Ki)

Selectivity Reference

Bilaid A (1a) - 3.1 µM - [2]

Bilaid A amide

(1e)

C-terminal

amidation
0.75 µM - [2]

Bilaid C (3a) - Low micromolar
Weak µ-opioid

agonist
[2][3]

Bilaid C amide

(3b)

C-terminal

amidation
93 nM - [2][3]

Bilorphin (3c)

N-terminal

dimethylation of

Bilaid C amide

1.1 nM

~200-fold vs

hDOPr, ~700-

fold vs hKOPr

[2][3]

hDOPr: human delta-opioid receptor, hKOPr: human kappa-opioid receptor

Mechanism of Action
Bilaid C acts as an agonist at the µ-opioid receptor. The development of its derivative,

bilorphin, has shed light on the potential for G protein-biased agonism within this class of

compounds. Unlike many opioid peptides that strongly recruit β-arrestin, bilorphin exhibits a G

protein bias, leading to potent analgesia with potentially fewer side effects such as respiratory

depression and tolerance.[2] This suggests that the bilaid scaffold can be modified to create

tool compounds that selectively activate G protein signaling pathways downstream of the

MOPr.
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Caption: G protein-biased signaling of the µ-opioid receptor by Bilaid C analogs.

Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of

Bilaid C for the µ-opioid receptor using a radiolabeled ligand, such as [³H]-DAMGO.

Materials:

HEK293 cells stably expressing hMOPr

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

[³H]-DAMGO (specific activity ~50 Ci/mmol)

Naloxone (for non-specific binding determination)

Bilaid C (and other test compounds)

96-well plates

Glass fiber filters

Scintillation cocktail
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Scintillation counter

Procedure:

Membrane Preparation:

Culture HEK293-hMOPr cells to ~90% confluency.

Harvest cells and centrifuge at 1000 x g for 5 min at 4°C.

Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

Centrifuge the homogenate at 20,000 x g for 20 min at 4°C.

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g.,

using a BCA assay).

Binding Assay:

In a 96-well plate, add 50 µL of assay buffer.

Add 50 µL of varying concentrations of Bilaid C (or other unlabeled competitor).

For total binding, add 50 µL of assay buffer.

For non-specific binding, add 50 µL of 10 µM naloxone.

Add 50 µL of [³H]-DAMGO (final concentration ~1 nM).

Add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

Incubate the plate at 25°C for 60 minutes.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold assay buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay
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This protocol measures the functional activity of Bilaid C by quantifying its ability to inhibit

forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.

Materials:

CHO or HEK293 cells stably expressing hMOPr

Cell culture medium

Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

Forskolin

Bilaid C (and other test compounds)

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

96-well or 384-well plates

Procedure:

Cell Culture:

Plate CHO-hMOPr or HEK293-hMOPr cells in a 96-well or 384-well plate and grow to

~90% confluency.

Assay:

Remove the culture medium and wash the cells once with assay buffer.

Add 50 µL of assay buffer containing varying concentrations of Bilaid C to the wells.

Incubate for 15 minutes at 37°C.

Add 50 µL of assay buffer containing forskolin (final concentration ~10 µM) to all wells

except the basal control.

Incubate for 30 minutes at 37°C.
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cAMP Measurement:

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF

reader, plate reader).

Data Analysis:

Generate a standard curve for cAMP.

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each

concentration of Bilaid C.

Plot the percentage of inhibition against the logarithm of the agonist concentration.

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal

response).
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Caption: Workflow for a cAMP accumulation assay.

Applications and Future Directions
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Bilaid C serves as an excellent starting point for several research applications:

Structure-Activity Relationship (SAR) Studies: The tetrapeptide scaffold of Bilaid C can be

systematically modified to explore the structural requirements for MOPr binding and

activation.[2]

Biased Agonism Research: The development of bilorphin from the bilaid scaffold highlights

the potential to create G protein-biased agonists. Bilaid C and its analogs can be used as

tool compounds to investigate the molecular determinants of biased signaling at the MOPr.

Lead Compound for Analgesic Development: The unique LDLD stereochemistry of bilaids

may confer resistance to proteolysis, making them attractive leads for the development of

novel, stable peptide-based analgesics.[3]

In conclusion, Bilaid C is a valuable pharmacological tool for researchers investigating the µ-

opioid receptor. Its unique chemical structure and biological activity provide a foundation for

further exploration of opioid signaling and the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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